N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide is an organic compound belonging to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. The compound has a molecular formula of C21H33N3O3 and a molecular weight of 375.513 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide typically involves the reaction of 3-nitroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of 2,2-dimethylpropanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amide group can be converted to a carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[3-(2,2-dimethylpropanoylamino)-5-aminophenyl]-2,2-dimethylpropanamide.
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide
- N-[3-(2,2-dimethylpropanoylamino)-4-nitrophenyl]-2,2-dimethylpropanamide
Uniqueness
N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoylamino)-5-nitrophenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-15(2,3)13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUZXMRUZQHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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